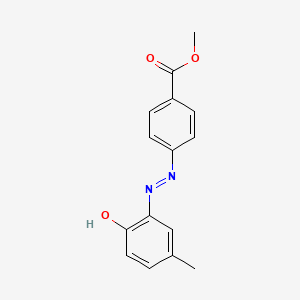
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate typically involves the diazotization of 2-amino-5-methylphenol followed by coupling with methyl 4-aminobenzoate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: 2-amino-5-methylphenol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with methyl 4-aminobenzoate in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Uniqueness
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is unique due to its specific structural features, including the presence of both an azo group and a hydroxyl group on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
19020-83-8 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(18)13(9-10)17-16-12-6-4-11(5-7-12)15(19)20-2/h3-9,18H,1-2H3 |
InChIキー |
SFTZGZUKWIVYHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



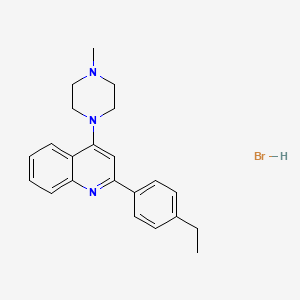

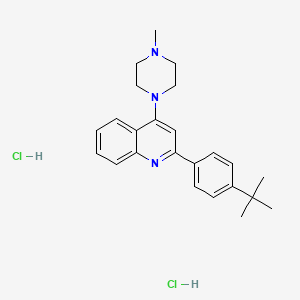


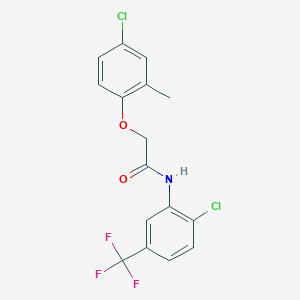
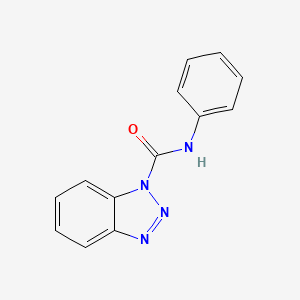

![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)



